6-chloro-7-methyl-1H-indole-2-carboxylic Acid

Lipophilicity Physicochemical Properties Drug Design

6-Chloro-7-methyl-1H-indole-2-carboxylic acid (CAS 383132-29-4) is a disubstituted indole-2-carboxylic acid building block featuring a 6-chloro electron-withdrawing group and a 7-methyl steric modifier. This precise dual-substitution pattern is non-interchangeable with monosubstituted analogs (6-chloro-1H-indole-2-carboxylic acid, CAS 16732-75-5; 7-methyl-1H-indole-2-carboxylic acid, CAS 18474-60-7) for applications requiring exact molecular geometry and electronic distribution. Key applications include construction of MDM2-p53 dual inhibitors such as RO2443, glycine-site NMDA receptor SAR studies, and GPR17 selectivity profiling as a negative control. With intermediate lipophilicity (XLogP3=2.9) and molecular weight (209.63 g/mol), it balances permeability and metabolic stability for lead optimization. Procure this specific substitution pattern to ensure target engagement fidelity in your assays.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 383132-29-4
Cat. No. B1351739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-methyl-1H-indole-2-carboxylic Acid
CAS383132-29-4
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
InChIKeyJJHFWFJPRJVRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-1H-indole-2-carboxylic Acid (CAS 383132-29-4): Core Identity and Baseline Procurement Profile


6-Chloro-7-methyl-1H-indole-2-carboxylic acid (CAS 383132-29-4) is a disubstituted indole-2-carboxylic acid derivative with a chlorine atom at the 6-position and a methyl group at the 7-position of the indole core [1]. This compound, with a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol, serves as a versatile synthetic building block in medicinal chemistry . The presence of the 2-carboxylic acid handle enables facile derivatization into amides, esters, and other functional groups, while the 6-chloro and 7-methyl substitutions impart distinct physicochemical and electronic properties that differentiate it from unsubstituted or monosubstituted indole-2-carboxylic acid analogs .

Why 6-Chloro-7-methyl-1H-indole-2-carboxylic Acid Cannot Be Replaced by Monosubstituted or Unsubstituted Analogs


Indole-2-carboxylic acid derivatives exhibit profound structure-activity relationships (SAR), where even subtle changes in substitution pattern can drastically alter biological activity, physicochemical properties, and synthetic utility [1]. The 6-chloro substitution enhances electron-withdrawing character and modulates binding affinity at glycine-site NMDA receptors compared to unsubstituted indole-2-carboxylic acid [2], while the 7-methyl group introduces steric bulk that can be detrimental for certain receptor interactions (e.g., GPR17 agonism) but may confer unique selectivity profiles or improved metabolic stability [1]. Consequently, substituting this compound with 6-chloro-1H-indole-2-carboxylic acid (CAS 16732-75-5) or 7-methyl-1H-indole-2-carboxylic acid (CAS 18474-60-7) would yield a different spatial and electronic environment, leading to divergent reactivity in downstream coupling reactions and potentially compromised target engagement in biological assays. The specific dual-substitution pattern is non-interchangeable for applications requiring the precise molecular geometry and electronic distribution of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

Quantitative Differentiation Evidence for 6-Chloro-7-methyl-1H-indole-2-carboxylic Acid Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Balanced Hydrophobicity for Enhanced Membrane Permeability

The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 2.9) relative to its monosubstituted comparators. This value is identical to 6-chloro-1H-indole-2-carboxylic acid (XLogP3 = 2.9) but higher than 7-methyl-1H-indole-2-carboxylic acid (XLogP3 = 2.7) [1][2][3]. The balanced lipophilicity may contribute to favorable membrane permeability characteristics compared to the less lipophilic 7-methyl analog, while retaining similar passive diffusion potential as the 6-chloro analog.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Physicochemical Bulk: Implications for Pharmacokinetic Property Tuning

The target compound (MW = 209.63 g/mol) has a molecular weight intermediate between the 6-chloro analog (MW = 195.60 g/mol) and the 7-methyl analog (MW = 175.18 g/mol), with increases of +14.03 and +34.45 g/mol respectively [1][2][3]. This incremental increase in molecular bulk, driven by the dual substitution pattern, positions the compound closer to the lower boundary of the typical 'drug-like' molecular weight range (often cited as <500 Da), while providing additional steric and electronic handles for target engagement optimization.

Molecular Weight Pharmacokinetics Lead Optimization

Detrimental 7-Substitution in GPR17 Agonist SAR: Differentiation by Negative Selection

A structure-activity relationship (SAR) study on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives revealed that substitution at the indole 7-position is detrimental to GPR17 agonism [1]. This finding implies that the 7-methyl substituent on the target compound may confer a unique selectivity profile by disfavoring GPR17 engagement relative to other potential targets (e.g., NMDA receptors). In contrast, the 6-chloro analog (without 7-substitution) may retain some GPR17 activity, while the 7-methyl analog (without 6-chloro) may also exhibit diminished GPR17 agonism but lack the enhanced NMDA receptor glycine-site affinity associated with 6-halogenation [1][2].

GPR17 SAR Orphan Receptor Inflammation

Potential Utility as a Key Intermediate in MDM2-p53 Inhibitor Synthesis

The 6-chloro-7-methyl-1H-indol-3-yl moiety is a core structural component of RO2443, a dual inhibitor of MDM2-p53 and MDMX-p53 protein-protein interactions [1]. This indicates that 6-chloro-7-methyl-1H-indole-2-carboxylic acid, or its reduced/functionalized derivatives, may serve as a critical building block for the synthesis of this class of anticancer agents. In contrast, analogs lacking either the 6-chloro or 7-methyl substitution would not yield the correct substitution pattern required for the RO2443 scaffold, highlighting the compound's unique value in this specific medicinal chemistry context.

MDM2-p53 Protein-Protein Interaction Cancer Synthetic Intermediate

Recommended Application Scenarios for 6-Chloro-7-methyl-1H-indole-2-carboxylic Acid Based on Differential Evidence


Medicinal Chemistry: Synthesis of MDM2-p53 Protein-Protein Interaction Inhibitors

Utilize 6-chloro-7-methyl-1H-indole-2-carboxylic acid as a key building block for the construction of MDM2-p53 dual inhibitors such as RO2443. The dual 6-chloro/7-methyl substitution pattern is essential for the pharmacophore, and monosubstituted analogs cannot substitute without requiring additional synthetic steps to introduce the missing group [1].

Structure-Activity Relationship (SAR) Studies: Probing the Impact of 7-Methyl Substitution on NMDA Receptor Glycine-Site Antagonism

Employ this compound in comparative SAR studies to evaluate how 7-methyl substitution modulates NMDA receptor glycine-site binding affinity relative to 6-chloro-1H-indole-2-carboxylic acid. Given that 6-halogenation enhances potency at this site [2], the 7-methyl group may introduce steric constraints that alter binding kinetics or selectivity profiles.

Chemical Biology: Developing Selective GPR17-Negative Control Compounds

Based on SAR evidence that 7-substitution is detrimental to GPR17 agonism [3], this compound can be used as a negative control or selectivity tool in assays where GPR17 engagement must be minimized while retaining activity at other indole-binding targets (e.g., NMDA receptors).

Physicochemical Property Optimization: Lead Compound Balancing

Incorporate this building block into lead series to fine-tune lipophilicity (XLogP3 = 2.9) and molecular weight (209.63 g/mol) without exceeding drug-like property thresholds [4]. The intermediate values relative to monosubstituted analogs provide a unique balancing point for optimizing permeability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-7-methyl-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.